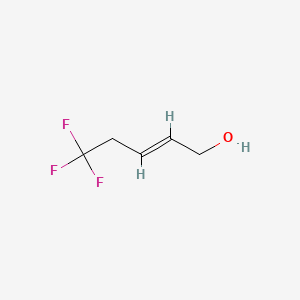
5,5,5-Trifluoropent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Trifluoropent-2-en-1-ol is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentenol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoropent-2-en-1-ol typically involves the introduction of fluorine atoms into the pentenol structure. One common method is the nucleophilic substitution reaction where fluorine-containing groups are introduced to the molecule. For instance, the use of 1,1-difluoro-1-alkenes as precursors in cyclization reactions is notable . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5,5,5-Trifluoropent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and carboxylic acids. These products are valuable intermediates in the synthesis of more complex organic molecules.
Aplicaciones Científicas De Investigación
5,5,5-Trifluoropent-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are important in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which 5,5,5-Trifluoropent-2-en-1-ol exerts its effects is primarily through its interaction with molecular targets influenced by the trifluoromethyl group. This group affects the electron density distribution along the molecule, leading to unique reactivity patterns. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5,5,5-Trifluoropentan-1-ol: Similar in structure but lacks the double bond present in 5,5,5-Trifluoropent-2-en-1-ol.
5,5-Difluoro-5-phosphono-pent-2-en-1-yl nucleosides: These compounds have similar fluorinated structures and are investigated for their antiviral properties.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the double bond, which confer distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and in various scientific research applications.
Propiedades
Fórmula molecular |
C5H7F3O |
|---|---|
Peso molecular |
140.10 g/mol |
Nombre IUPAC |
(E)-5,5,5-trifluoropent-2-en-1-ol |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)3-1-2-4-9/h1-2,9H,3-4H2/b2-1+ |
Clave InChI |
WNQKJOFRUYHRRB-OWOJBTEDSA-N |
SMILES isomérico |
C(/C=C/CO)C(F)(F)F |
SMILES canónico |
C(C=CCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13590752.png)
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)
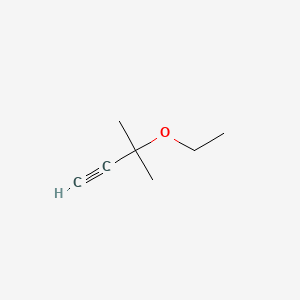

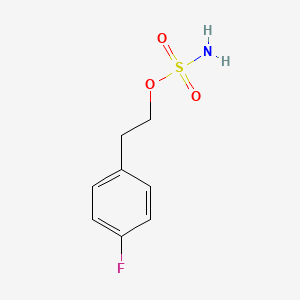
aminehydrochloride](/img/structure/B13590779.png)

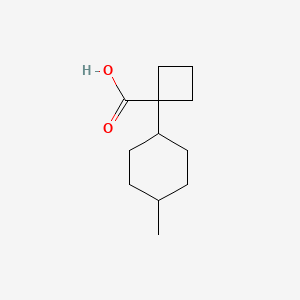

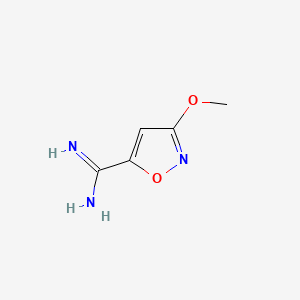
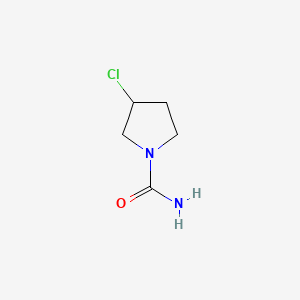
![Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)

![rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride](/img/structure/B13590832.png)
